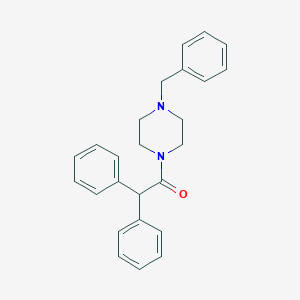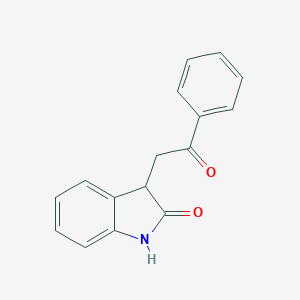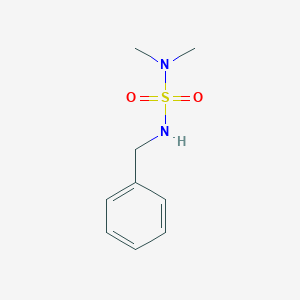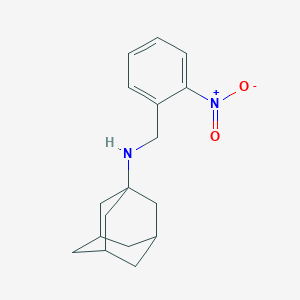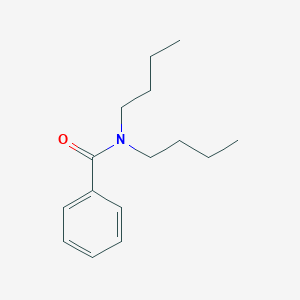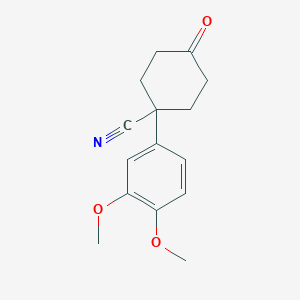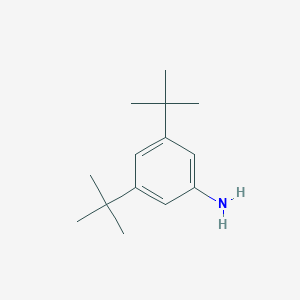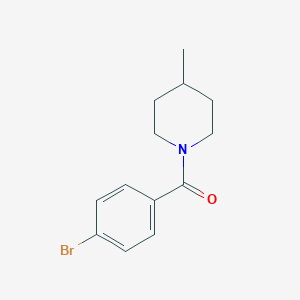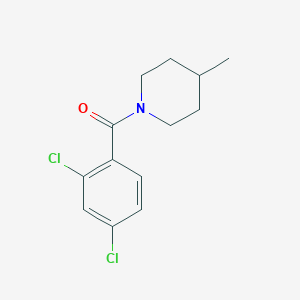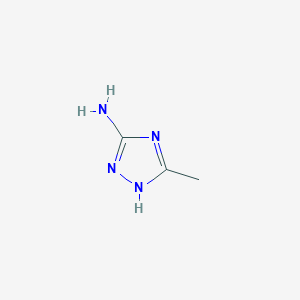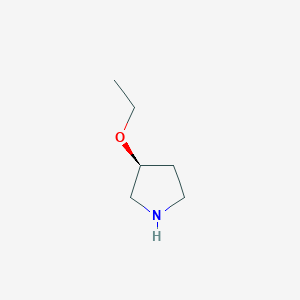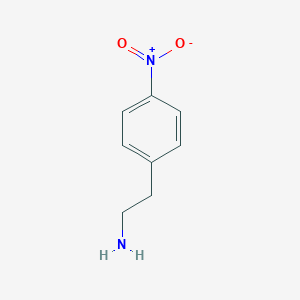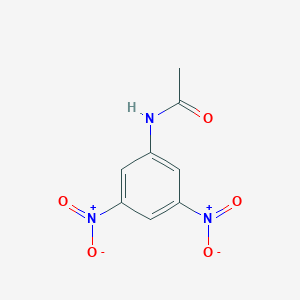
N-(3,5-dinitrophenyl)acetamide
Vue d'ensemble
Description
N-(3,5-dinitrophenyl)acetamide, also known as DNPA, is a chemical compound that has been extensively used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents. DNPA has been synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Mécanisme D'action
N-(3,5-dinitrophenyl)acetamide acts as a substrate for enzymes that catalyze the hydrolysis of amides and esters. The mechanism of action involves the formation of an intermediate complex between N-(3,5-dinitrophenyl)acetamide and the enzyme, followed by the hydrolysis of the amide or ester bond. The resulting products are 3,5-dinitroaniline and the corresponding acid or alcohol.
Effets Biochimiques Et Physiologiques
N-(3,5-dinitrophenyl)acetamide has been shown to have no significant toxicity or adverse effects on living organisms. However, it has been reported to have an inhibitory effect on the growth of certain bacteria, such as Bacillus subtilis. N-(3,5-dinitrophenyl)acetamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3,5-dinitrophenyl)acetamide in laboratory experiments is its high reactivity towards primary and secondary amines. This makes it a useful reagent for the detection of these compounds. N-(3,5-dinitrophenyl)acetamide is also relatively easy to synthesize and has a long shelf life. However, one of the limitations of using N-(3,5-dinitrophenyl)acetamide is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several potential future directions for research involving N-(3,5-dinitrophenyl)acetamide. One area of interest is the development of new methods for synthesizing N-(3,5-dinitrophenyl)acetamide that are more efficient and yield higher amounts of the compound. Another area of interest is the use of N-(3,5-dinitrophenyl)acetamide in the development of new enzyme assays for the detection of amides and esters. Additionally, the use of N-(3,5-dinitrophenyl)acetamide in the development of new drugs and therapies is an area of potential future research.
Applications De Recherche Scientifique
N-(3,5-dinitrophenyl)acetamide has been widely used in scientific research as a reagent for the detection of primary and secondary amines. It has been used in the synthesis of peptides and proteins, as well as in the determination of protein structure and function. N-(3,5-dinitrophenyl)acetamide has also been used as a substrate for enzymes such as amidases and esterases. The use of N-(3,5-dinitrophenyl)acetamide in these applications has led to significant advancements in the field of biochemistry and molecular biology.
Propriétés
Numéro CAS |
38802-18-5 |
|---|---|
Nom du produit |
N-(3,5-dinitrophenyl)acetamide |
Formule moléculaire |
C8H7N3O5 |
Poids moléculaire |
225.16 g/mol |
Nom IUPAC |
N-(3,5-dinitrophenyl)acetamide |
InChI |
InChI=1S/C8H7N3O5/c1-5(12)9-6-2-7(10(13)14)4-8(3-6)11(15)16/h2-4H,1H3,(H,9,12) |
Clé InChI |
ZXERTWPNZJETAC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC(=O)NC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
38802-18-5 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B181134.png)
